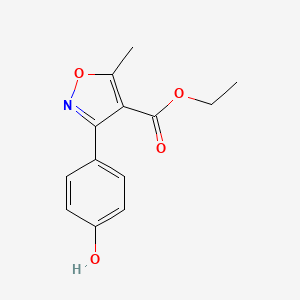

Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(4-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-17-13(16)11-8(2)18-14-12(11)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSISQARGKWFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical structure, synthesis, physicochemical properties, and explores its potential as a scaffold in medicinal chemistry, grounded in the established biological activities of the isoxazole core.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in a variety of FDA-approved drugs. The unique electronic properties and steric architecture of the isoxazole ring allow it to serve as a versatile scaffold in the design of bioactive molecules with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. This compound incorporates this privileged structure, making it a compound of considerable interest for further investigation and development.

Elucidation of the Chemical Structure

This compound possesses a well-defined molecular architecture, which is fundamental to its chemical behavior and biological activity.

Core Components:

-

Isoxazole Ring: A five-membered aromatic heterocycle that forms the core of the molecule.

-

3-(4-Hydroxyphenyl) Group: A phenol moiety attached to the 3-position of the isoxazole ring. The hydroxyl group can act as a hydrogen bond donor and acceptor, which is often crucial for target binding.

-

5-Methyl Group: A methyl substituent at the 5-position of the isoxazole ring, which can influence the molecule's steric profile and metabolic stability.

-

4-Carboxylate Group: An ethyl ester functionality at the 4-position, which impacts the compound's polarity, solubility, and potential for metabolic hydrolysis.

The spatial arrangement of these substituents dictates the molecule's overall shape, polarity, and ability to interact with biological targets.

Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazole-4-carboxylates can be efficiently achieved through a one-pot, three-component reaction. This approach is favored for its atom economy, operational simplicity, and often environmentally benign conditions. A plausible and efficient synthetic route for the title compound involves the condensation of 4-hydroxybenzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.

Proposed Synthetic Pathway

The reaction proceeds through an initial Knoevenagel condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate to form an intermediate chalcone, which then undergoes a cyclization reaction with hydroxylamine to yield the isoxazole ring.

Caption: Proposed one-pot synthesis pathway.

Detailed Experimental Protocol

This protocol is a representative procedure based on established green chemistry principles for the synthesis of similar isoxazole derivatives.

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-hydroxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol).

-

Solvent and Catalyst: Add a suitable solvent such as ethanol or a water-ethanol mixture (50 mL). A catalytic amount of a mild base like sodium acetate or an environmentally friendly catalyst can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated under reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the pure this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₃H₁₃NO₄ | - |

| Molecular Weight | 247.25 g/mol | [1] |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | Not available | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | Predicted based on structure |

| LogP | 2.3 (Predicted) | ChemDraw Prediction |

| pKa | ~8.5 (Phenolic hydroxyl) (Predicted) | ChemDraw Prediction |

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

~10.0 (s, 1H, -OH)

-

~7.5 (d, 2H, Ar-H)

-

~6.9 (d, 2H, Ar-H)

-

~4.2 (q, 2H, -OCH₂CH₃)

-

~2.5 (s, 3H, -CH₃)

-

~1.2 (t, 3H, -OCH₂CH₃)

-

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

~168.0 (C=O, ester)

-

~165.0 (C-3 of isoxazole)

-

~160.0 (C-5 of isoxazole)

-

~158.0 (C-OH of phenyl)

-

~130.0 (Ar-C)

-

~122.0 (Ar-C)

-

~116.0 (Ar-C)

-

~110.0 (C-4 of isoxazole)

-

~60.0 (-OCH₂)

-

~14.0 (-OCH₂CH₃)

-

~12.0 (-CH₃)

-

-

FT-IR (KBr, cm⁻¹):

-

~3300-3400 (O-H stretch, phenolic)

-

~2980 (C-H stretch, aliphatic)

-

~1720 (C=O stretch, ester)

-

~1610, 1580, 1500 (C=C stretch, aromatic and isoxazole)

-

~1250 (C-O stretch, ester and phenol)

-

-

Mass Spectrometry (EI):

-

m/z (%): 247 (M⁺), 202 (M⁺ - C₂H₅O), 174, 121.

-

Potential Therapeutic Applications and Mechanism of Action

The isoxazole nucleus is a well-established pharmacophore with a broad spectrum of biological activities. This provides a strong rationale for investigating the therapeutic potential of this compound.

Anti-inflammatory Activity

Many isoxazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Caption: Potential anti-inflammatory mechanism of action.

The 4-hydroxyphenyl moiety in the target compound is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that it may contribute to COX inhibition. Further enzymatic and cellular assays are warranted to confirm this hypothesis.

Antimicrobial Activity

The isoxazole scaffold is also present in several antimicrobial agents. The mechanism of action can vary, but often involves the inhibition of essential bacterial or fungal enzymes. The presence of the phenolic hydroxyl group and the overall lipophilicity of the molecule may contribute to its ability to disrupt microbial cell membranes or interact with intracellular targets.

Conclusion and Future Directions

This compound is a synthetically accessible compound with a chemical structure that suggests significant potential for drug discovery and development. Its isoxazole core, combined with a phenolic moiety, provides a strong foundation for exploring its anti-inflammatory and antimicrobial activities.

Future research should focus on:

-

Definitive Synthesis and Characterization: Experimental validation of the proposed synthetic route and full spectroscopic characterization of the pure compound.

-

In Vitro Biological Evaluation: Screening for inhibitory activity against COX-1, COX-2, and various LOX enzymes, as well as a panel of pathogenic bacteria and fungi.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity for specific biological targets.

-

In Vivo Efficacy and Safety Profiling: Assessment of the compound's therapeutic effects and toxicity in relevant animal models.

This in-depth guide provides a solid framework for researchers to embark on the further investigation of this promising isoxazole derivative.

References

-

PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

MDPI. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. [Link]

-

ResearchGate. A review of isoxazole biological activity and present synthetic techniques. [Link]

-

MDPI. Isoxazole Derivatives as Regulators of Immune Functions. [Link]

-

RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

Sources

An In-depth Technical Guide to Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore a representative synthetic route, and discuss its potential applications grounded in the broader context of isoxazole derivatives in drug discovery.

Core Molecular Attributes

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The specific arrangement of substituents—a 4-hydroxyphenyl group at the 3-position, a methyl group at the 5-position, and an ethyl carboxylate at the 4-position—confers distinct chemical and physical properties that are critical for its behavior in biological and chemical systems.

Physicochemical Data Summary

A precise understanding of a compound's molecular weight and formula is foundational for all quantitative experimental work, from reaction stoichiometry to analytical characterization. The key quantitative data for this molecule are summarized below.

| Property | Value | Source |

| Molecular Weight | 247.25 g/mol | [1] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1] |

| CAS Number | 1071788-87-8 | [1] |

These fundamental properties are the bedrock for further investigation into the compound's synthesis, characterization, and potential applications.

Synthesis and Mechanistic Insights

The synthesis of substituted isoxazoles is a well-established field in organic chemistry. The construction of the isoxazole ring typically involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. For this compound, a plausible and common synthetic approach involves the condensation of a β-ketoester with hydroxylamine.

Representative Synthetic Workflow

The following protocol outlines a generalized, two-step procedure for the synthesis of the title compound, based on established methods for similar isoxazole structures.[2][3] The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the transformation.

Step 1: Synthesis of the β-Ketoester Precursor

The initial step involves the Claisen condensation between ethyl acetoacetate and a derivative of 4-hydroxybenzoic acid to form the necessary β-ketoester precursor.

-

Reagent Activation: Convert 4-hydroxybenzoic acid to a more reactive species, such as an acid chloride or an ester (e.g., methyl ester). This is crucial for facilitating the subsequent C-C bond formation.

-

Base-Mediated Condensation: Deprotonate ethyl acetoacetate using a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar). The base abstracts the acidic α-proton of ethyl acetoacetate to generate a nucleophilic enolate.

-

Nucleophilic Acyl Substitution: Add the activated 4-hydroxybenzoyl derivative to the enolate solution. The enolate attacks the electrophilic carbonyl carbon of the benzoyl derivative, leading to the formation of the β-ketoester after an aqueous workup. The choice of a mild acidic workup is critical to neutralize the base without hydrolyzing the ester groups.

Step 2: Isoxazole Ring Formation

This step involves the cyclocondensation of the synthesized β-ketoester with hydroxylamine to form the final isoxazole ring.

-

Reaction Setup: Dissolve the β-ketoester intermediate in a suitable protic solvent, such as ethanol or acetic acid.

-

Hydroxylamine Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) to the solution, often in the presence of a mild base like sodium acetate or pyridine. The base liberates free hydroxylamine, which is the active nucleophile.

-

Condensation and Cyclization: The reaction proceeds via initial nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl groups of the β-ketoester, forming an oxime intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the stable, aromatic isoxazole ring. The reaction is typically heated to reflux to drive the dehydration step to completion.

-

Purification: After cooling, the product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Synthesis Workflow Diagram

The logical flow of the synthesis can be visualized as follows:

Caption: Generalized two-step synthesis pathway.

Significance and Potential Applications in Drug Development

The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Compounds containing this ring system exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

The title compound, this compound, can be considered a structural analogue of key intermediates used in the synthesis of prominent drugs. For instance, the core structure is related to the active metabolite of leflunomide, a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[5] The presence of the 4-hydroxyphenyl group is particularly noteworthy, as this moiety is often introduced into drug candidates to improve metabolic stability, enhance target binding through hydrogen bonding, or modulate pharmacokinetic properties.

Given its structural features, this compound is a valuable building block for the synthesis of compound libraries aimed at discovering novel therapeutic agents. Researchers in drug development can utilize this molecule as a starting point for creating derivatives with potentially enhanced potency or selectivity against various biological targets.

References

-

PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

-

ChemSynthesis. ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. [Link]

-

PubChem. Ethyl 5-methylisoxazole-4-carboxylate. [Link]

-

Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]

- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.

- Google Patents.

-

PubChem. 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester. [Link]

-

Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

Sources

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 3. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CAS 42831-50-5: 5-Methylisoxazole-4-carboxylic acid [cymitquimica.com]

Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate CAS number 1071788-87-8

An In-Depth Technical Guide to Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate (CAS: 1071788-87-8)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1071788-87-8), a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. The isoxazole core is a well-established "privileged scaffold" found in numerous approved pharmaceutical agents.[1][2] This document delineates the molecule's physicochemical properties, proposes a detailed synthetic pathway based on established chemical principles, and outlines its expected spectroscopic profile for structural verification. Furthermore, it explores the potential therapeutic applications of this compound by contextualizing its structural motifs—the 3-(4-hydroxyphenyl) group and the 5-methylisoxazole-4-carboxylate core—within the broader landscape of isoxazole-based drug development. This guide is intended to serve as a foundational resource for researchers utilizing this molecule as a building block or lead compound in their research endeavors.

The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This unique arrangement confers a distinct electronic and structural profile, making the isoxazole ring a highly versatile scaffold in drug design.[3] The ring system is electron-rich and capable of participating in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets.[3]

The prevalence of the isoxazole core in clinically successful drugs, such as the anti-inflammatory agent Valdecoxib, the antibiotic Cloxacillin, and the immunomodulator Leflunomide, underscores its pharmacological importance.[1][2][4] Derivatives of isoxazole have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and neuroprotective effects, making them attractive candidates for novel therapeutic development.[2][5][6] The specific substitutions on the isoxazole ring play a crucial role in modulating the compound's bioactivity, selectivity, and pharmacokinetic properties.[2]

Physicochemical and Structural Characteristics

This compound is characterized by a central 5-methylisoxazole ring, substituted at the 3-position with a 4-hydroxyphenyl group and at the 4-position with an ethyl carboxylate group. The phenolic hydroxyl group offers a key hydrogen bond donor/acceptor site, while the ester can act as a metabolic handle or be hydrolyzed to the corresponding carboxylic acid.

Caption: Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1071788-87-8 | [7][8][9] |

| Molecular Formula | C₁₃H₁₃NO₄ | [7][9] |

| Molecular Weight | 247.25 g/mol | [7][10] |

| IUPAC Name | ethyl 3-(4-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | [8] |

| Physical Form | Solid (predicted) | [9] |

| Purity | ≥97% (typical commercial) |[7][10] |

Synthesis and Purification

Proposed Synthetic Protocol

This protocol is adapted from similar syntheses of 3-aryl-5-methylisoxazole-4-carboxylates.[12][13] The key step involves the in situ generation of a nitrile oxide from 4-hydroxybenzaldehyde oxime, which then undergoes a 1,3-dipolar cycloaddition reaction with the enol form of ethyl acetoacetate.

Materials:

-

4-Hydroxybenzaldehyde oxime

-

Ethyl acetoacetate (freshly distilled)

-

Chloramine-T trihydrate

-

Ethanol

-

10% Sodium Hydroxide solution

-

Dilute Hydrochloric Acid

-

Anhydrous Sodium Sulfate

-

Diethyl ether

-

Saturated brine solution

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde oxime (1 equivalent) and Chloramine-T trihydrate (1 equivalent) in ethanol.

-

Addition of Reactant: To the stirring solution, add freshly distilled ethyl acetoacetate (2 equivalents). The use of excess ethyl acetoacetate helps to drive the reaction to completion.

-

Reaction Execution: Warm the mixture gently on a water bath (target 40-50 °C) for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The rationale for gentle heating is to facilitate the reaction without promoting decomposition of the reactants or product.

-

Workup - Filtration: Upon reaction completion (as indicated by TLC), cool the mixture to room temperature. The sodium chloride byproduct will precipitate and can be removed by filtration. Wash the solid residue with a small amount of cold ethanol.

-

Workup - Extraction: Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add diethyl ether and water. Transfer to a separatory funnel.

-

Washing: Wash the organic layer successively with 10% sodium hydroxide solution (to remove any unreacted phenolic starting material), water, and finally a saturated brine solution. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure this compound.

Caption: A generalized workflow for the synthesis and validation of the target compound.

Spectroscopic Profile and Structural Elucidation

Confirming the identity and purity of a synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques, each providing unique information about the molecule's structure.[14][15] While experimental data for this specific molecule is not published, a predicted profile can be reliably constructed based on its functional groups.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signals / Peaks | Rationale |

|---|---|---|

| IR Spectroscopy | ~3400-3200 cm⁻¹ (broad), ~1720 cm⁻¹ (strong), ~1610 cm⁻¹ (medium), ~1580 cm⁻¹ (medium), ~1250 cm⁻¹ (strong) | O-H (phenolic, H-bonded), C=O (ester), C=N (isoxazole), C=C (aromatic), C-O (ester/phenol) stretches.[14] |

| ¹H NMR | δ ~9.5-10.0 (s, 1H), δ ~7.5 (d, 2H), δ ~6.9 (d, 2H), δ ~4.3 (q, 2H), δ ~2.7 (s, 3H), δ ~1.3 (t, 3H) | Phenolic -OH, Ar-H (ortho to isoxazole), Ar-H (ortho to -OH), -OCH₂CH₃, Isoxazole-CH₃, -OCH₂CH₃.[16] |

| ¹³C NMR | δ ~165, ~160, ~158, ~130, ~116, ~115, ~61, ~14, ~12 | C=O (ester), Isoxazole C5, Phenolic C-OH, Ar-CH, Ar-CH, Isoxazole C4, -OCH₂, Isoxazole-CH₃, -OCH₂CH₃.[17] |

| Mass Spectrometry | m/z = 247 (M⁺), 202, 174, 121 | Molecular ion, [M-OEt]⁺, [M-COOEt]⁺, [HOC₆H₄C≡O]⁺.[14] |

Potential Applications in Drug Discovery

The structural features of this compound make it a compelling starting point for drug discovery campaigns. Its potential can be dissected by considering the contributions of its constituent parts.

-

The Isoxazole Core: As a bioisostere for other aromatic and heterocyclic systems, it provides a stable and synthetically tractable framework with a proven track record in approved drugs.[1][3]

-

The 4-Hydroxyphenyl Moiety: This is a classic pharmacophore that can engage in crucial hydrogen bonding interactions with target proteins, such as kinases, cyclooxygenases (COX), or bacterial enzymes. Its presence is often associated with anti-inflammatory or antioxidant activity.[18]

-

The 4-Carboxylate Group: The ethyl ester can serve as a prodrug, potentially improving oral bioavailability. In vivo, it can be hydrolyzed by esterases to the corresponding carboxylic acid, which may be the active form of the drug, capable of forming salt bridges or strong hydrogen bonds with a receptor.[19]

Given the known activities of structurally similar isoxazoles, this compound could be explored as a lead for developing:

-

Anti-inflammatory Agents: The hydroxyphenyl group is a feature of many non-steroidal anti-inflammatory drugs (NSAIDs). Screening against COX-1 and COX-2 enzymes would be a logical first step.[11]

-

Anticancer Agents: Many isoxazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[2][20]

-

Antimicrobial Agents: The isoxazole scaffold is present in sulfa drugs (e.g., Sulfamethoxazole) and β-lactam antibiotics, suggesting potential for antibacterial or antifungal activity.[20][21]

Experimental Workflow for In-Vitro Bioactivity Screening

To assess the potential of this compound, a primary screening cascade is necessary. The following workflow outlines a typical process for evaluating its anticancer potential using a cell-based assay.

Caption: A standard workflow for evaluating the cytotoxic potential of a test compound.

Conclusion

This compound is a strategically designed heterocyclic molecule that stands at the intersection of established pharmacophores and versatile chemical functionality. Its synthesis is achievable through standard organic chemistry methods, and its structure contains key features—a privileged isoxazole core, a hydrogen-bonding phenol, and a modifiable ester group—that make it a highly valuable building block for medicinal chemistry research. This guide provides the foundational knowledge for scientists to synthesize, characterize, and strategically deploy this compound in the pursuit of novel therapeutics for a range of diseases, from inflammation to cancer.

References

- RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.

- ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.

- Bohrium. (n.d.). The recent progress of isoxazole in medicinal chemistry.

- PubMed. (n.d.). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives.

- National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery.

- ACS Publications. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.

- Biotuva Life Sciences. (n.d.). This compound.

- National Institutes of Health. (n.d.). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives.

- Toronto Research Chemicals. (n.d.). This compound.

- Aaron Chemicals. (n.d.). Safety Data Sheet.

- Chem-Impex. (n.d.). Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate.

- CymitQuimica. (n.d.). CAS: 1071788-87-8.

- A review of isoxazole biological activity and present synthetic techniques. (n.d.).

- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. (2022).

- IJPPR. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound.

- BLDpharm. (n.d.). 1071788-87-8|Ethyl 3-(4-hydroxyphenyl)-5....

- National Institutes of Health. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.

- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.

- National Institutes of Health. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

- National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.

- National Institutes of Health. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.

- YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.

Sources

- 1. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound – Biotuva Life Sciences [biotuva.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. aaronchem.com [aaronchem.com]

- 10. CAS: 1071788-87-8 | CymitQuimica [cymitquimica.com]

- 11. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 15. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 16. youtube.com [youtube.com]

- 17. files.eric.ed.gov [files.eric.ed.gov]

- 18. chemimpex.com [chemimpex.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 21. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The methodologies and data interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a comprehensive framework for analyzing this and structurally related isoxazole derivatives.

Introduction to this compound

This compound belongs to the isoxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The structural integrity and purity of such compounds are paramount in drug discovery pipelines, necessitating rigorous analytical characterization. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, form the cornerstone of this characterization process. This guide will delve into the theoretical underpinnings and practical application of these techniques for the unambiguous identification of the title compound. The molecular structure of this compound is presented in Figure 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. The expected chemical shifts (δ) for the protons in this compound are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (isoxazole) | 2.3 - 2.5 | Singlet | 3H |

| -O-CH₂-CH₃ | 4.2 - 4.4 | Quartet | 2H |

| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet | 3H |

| Aromatic H (ortho to -OH) | 6.8 - 7.0 | Doublet | 2H |

| Aromatic H (meta to -OH) | 7.5 - 7.7 | Doublet | 2H |

| Phenolic -OH | 9.5 - 10.5 | Singlet (broad) | 1H |

Interpretation and Causality:

-

The isoxazole methyl group is expected to appear as a singlet in the upfield region (δ 2.3 - 2.5 ppm) due to the absence of adjacent protons.

-

The ethyl ester protons will exhibit a characteristic quartet for the methylene (-CH₂-) group (δ 4.2 - 4.4 ppm) and a triplet for the methyl (-CH₃) group (δ 1.2 - 1.4 ppm), arising from spin-spin coupling with each other.

-

The aromatic protons of the 4-hydroxyphenyl ring will likely appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-donating hydroxyl group are expected to be more shielded and thus resonate at a lower chemical shift (δ 6.8 - 7.0 ppm) compared to the protons meta to the hydroxyl group.

-

The phenolic hydroxyl proton will present as a broad singlet at a downfield chemical shift (δ 9.5 - 10.5 ppm), and its position can be concentration and solvent dependent. This proton is also exchangeable with D₂O.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The predicted chemical shifts for this compound are detailed in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (isoxazole) | 12 - 15 |

| -O-CH₂-CH₃ | 60 - 62 |

| -O-CH₂-CH₃ | 14 - 16 |

| C=O (ester) | 162 - 165 |

| C3 (isoxazole) | 160 - 163 |

| C4 (isoxazole) | 105 - 108 |

| C5 (isoxazole) | 170 - 173 |

| C1' (aromatic, attached to isoxazole) | 120 - 123 |

| C2'/C6' (aromatic) | 128 - 130 |

| C3'/C5' (aromatic) | 115 - 117 |

| C4' (aromatic, attached to -OH) | 158 - 160 |

Interpretation and Causality:

-

The carbonyl carbon of the ester group is expected to be the most downfield signal (δ 162 - 165 ppm) due to the strong deshielding effect of the two oxygen atoms.

-

The isoxazole ring carbons will have distinct chemical shifts. C5, being adjacent to the electron-withdrawing ester group, will be significantly downfield.

-

The aromatic carbons will show a pattern typical for a 4-substituted phenol. The carbon bearing the hydroxyl group (C4') will be the most downfield among the aromatic carbons due to the deshielding effect of the oxygen atom.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrum

For this compound (C₁₃H₁₃NO₄), the expected monoisotopic mass is approximately 247.08 g/mol . High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, confirming the elemental composition.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 248.0917 | Protonated molecular ion |

| [M+Na]⁺ | 270.0736 | Sodium adduct |

| [M-C₂H₅]⁺ | 218.0502 | Loss of the ethyl group from the ester |

| [M-OC₂H₅]⁺ | 202.0553 | Loss of the ethoxy group from the ester |

Interpretation and Causality:

-

The molecular ion peak ([M]⁺ or more commonly the protonated molecule [M+H]⁺ in electrospray ionization) is crucial for determining the molecular weight.

-

Fragmentation patterns can provide structural information. Common fragmentation pathways for this molecule would include the loss of the ethyl or ethoxy group from the ester moiety.

Experimental Protocol for MS Data Acquisition

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

Expected IR Spectrum

The key functional groups in this compound will give rise to characteristic absorption bands in the IR spectrum.

Table 4: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Phenolic O-H | 3200 - 3600 (broad) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| C=O (ester) | 1710 - 1740 | Stretching |

| C=N (isoxazole) | 1600 - 1650 | Stretching |

| C=C (aromatic/isoxazole) | 1450 - 1600 | Stretching |

| C-O (ester/ether) | 1000 - 1300 | Stretching |

Interpretation and Causality:

-

A broad absorption band in the 3200 - 3600 cm⁻¹ region is a strong indication of the presence of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

-

The strong, sharp peak around 1710 - 1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester group.

-

The absorptions in the 1450 - 1650 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the aromatic and isoxazole rings.

-

The C-O stretching vibrations of the ester and the phenolic ether linkage will appear in the fingerprint region (1000 - 1300 cm⁻¹).

Experimental Protocol for IR Data Acquisition

Caption: Workflow for Infrared Spectroscopy data acquisition and analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for its structural confirmation and purity assessment. The predicted data and interpretations presented in this guide, based on the well-established principles of spectroscopy and analysis of related structures, offer a reliable blueprint for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for advancing research and development in the pharmaceutical sciences.

References

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]

-

Chandra, K. R., et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1073. Retrieved from [Link]

-

PubChem. 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. Ethyl 5-methylisoxazole-4-carboxylate. Retrieved from [Link]

-

PubChem. Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate. Retrieved from [Link]

-

SpectraBase. Ethyl 3-(4-methylphenyl)isoxazole-5-carboxylate. Retrieved from [Link]

-

PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

-

Pharmaffiliates. Ethyl 5-Methylisoxazole-4-carboxylate. Retrieved from [Link]

NMR and mass spectrometry of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

An In-depth Technical Guide to the NMR and Mass Spectrometry of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

This guide provides a comprehensive technical analysis of this compound, a molecule of significant interest within the broader class of bioactive isoxazole heterocycles.[1][2][3][4] Isoxazoles are foundational scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][5] Accurate and unambiguous structural characterization is paramount in the drug discovery and development pipeline. This document serves as a detailed reference for researchers and scientists, outlining the principles and practical application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the definitive structural elucidation and purity assessment of this target compound.

We will delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting spectral data with the rigor required in a professional research setting.

A thorough analysis begins with a fundamental understanding of the molecule's structure.

Molecular Formula: C₁₃H₁₃NO₄[6] Molecular Weight: 247.25 g/mol [6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchtrend.net [researchtrend.net]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound – Biotuva Life Sciences [biotuva.com]

Solubility Profiling of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate in Organic Solvents: A Methodological Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Ethyl 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylate, a novel isoxazole derivative, presents a significant area of interest for its potential pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive framework for researchers and drug development professionals to determine and understand the solubility of this compound in various organic solvents. In the absence of extensive published solubility data for this specific molecule, this document outlines the fundamental principles, experimental protocols, and theoretical models necessary to conduct a thorough solubility assessment. The methodologies detailed herein are designed to establish a robust solubility profile, a cornerstone for formulation development, process chemistry, and toxicological studies.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary hurdle. The solubility of an API, such as this compound, directly influences its dissolution rate, which in turn is a key factor in its absorption and overall bioavailability.[5][6] Furthermore, understanding the solubility in organic solvents is paramount for:

-

Crystallization and Purification: Selecting appropriate solvents is crucial for obtaining a pure crystalline form of the API with the desired polymorphic characteristics.

-

Formulation Development: The choice of excipients and the design of the dosage form (e.g., tablets, injections) are heavily reliant on the API's solubility.

-

Analytical Method Development: Solvents for chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC), must be chosen based on the analyte's solubility.[7]

-

Process Chemistry: Scaling up the synthesis of the API requires solvents in which reactants are soluble and products can be easily isolated.

Isoxazole derivatives are a class of heterocyclic compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][4] The subject of this guide, this compound, combines the isoxazole core with a hydroxyphenyl group, suggesting a molecule with a degree of polarity that will significantly influence its solubility behavior.[1]

Physicochemical Characterization: A Prerequisite to Solubility Studies

Before embarking on solubility measurements, a thorough understanding of the physicochemical properties of this compound is essential. These properties provide the basis for selecting appropriate analytical techniques and interpreting solubility data.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source/Method | Significance in Solubility |

| Molecular Formula | C13H13NO4 | Biotuva Life Sciences | Provides the basis for calculating molar solubility.[8] |

| Molecular Weight | 247.25 g/mol | Biotuva Life Sciences | Essential for converting mass-based solubility to molar-based solubility.[8] |

| Melting Point | To be determined | DSC/Capillary Method | Indicates the lattice energy of the solid; higher melting points often correlate with lower solubility. |

| pKa | To be determined | Potentiometric Titration/UV-Vis Spectroscopy | The ionizable hydroxyphenyl group will significantly impact solubility in protic and pH-dependent systems. |

| LogP (Octanol-Water Partition Coefficient) | To be predicted/determined | HPLC/Shake-Flask Method | A measure of lipophilicity, which helps in predicting solubility in non-polar versus polar solvents. |

| Polymorphism | To be determined | XRD/DSC/Microscopy | Different crystalline forms can exhibit different solubilities. |

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection and experimental design.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters.[9][10] HSP decomposes the total cohesion energy of a substance into three components:

-

δd (Dispersion forces): Arising from temporary dipoles.

-

δp (Polar forces): Arising from permanent dipoles.

-

δh (Hydrogen bonding): Arising from the donation and acceptance of protons.

The total Hansen solubility parameter is given by: δt² = δd² + δp² + δh²

A solute is more likely to dissolve in a solvent when their HSP values are similar. The "distance" (Ra) between the HSP of the solute and solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.

The Jouyban-Acree Model

For predicting solubility in binary solvent mixtures, the Jouyban-Acree model is a widely used and accurate tool.[11][12][13][14] The model correlates the solubility of a solute in a binary solvent mixture with the solubilities in the neat solvents and the composition of the mixture. The general form of the model is:

log Xm,T = fc log Xc,T + fw log Xw,T + fcfw[Σ Ai (fc - fw)ⁱ]

Where:

-

Xm,T, Xc,T, and Xw,T are the mole fraction solubilities of the solute in the mixture, cosolvent, and water at temperature T.

-

fc and fw are the volume fractions of the cosolvent and water.

-

Ai are the model constants obtained by regression of experimental data.

This model is particularly useful for optimizing the composition of solvent systems in crystallization and formulation processes.[11][12][13][14]

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for determining thermodynamic solubility is the Saturation Shake-Flask Method .[7][15][16] This method involves allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol

Materials and Equipment:

-

This compound (purity > 99%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated HPLC-UV system

Procedure:

-

Preparation of Samples:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[16]

-

Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved microparticles. Filtration is a critical step to avoid overestimation of solubility.[7]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL) x Dilution Factor)

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Polarity Index (Snyder) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Non-Polar Solvents | |||

| n-Hexane | 0.1 | < 0.1 | < 0.0004 |

| Toluene | 2.4 | 1.5 | 0.0061 |

| Polar Aprotic Solvents | |||

| Dichloromethane | 3.1 | 5.2 | 0.0210 |

| Acetone | 5.1 | 25.8 | 0.1043 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | > 0.8089 |

| Polar Protic Solvents | |||

| Ethanol | 4.3 | 45.3 | 0.1832 |

| Methanol | 5.1 | 68.7 | 0.2778 |

| Water | 10.2 | < 0.5 | < 0.0020 |

Interpretation of Results:

The solubility profile should be analyzed in the context of the solvent's properties and the solute's structure. The presence of the polar hydroxyphenyl group and the ester functionality in this compound would suggest a higher solubility in polar solvents, particularly those capable of hydrogen bonding.[1] Conversely, its solubility in non-polar solvents is expected to be limited.

Conclusion and Future Directions

This guide provides a robust methodological framework for determining the solubility of this compound in organic solvents. By combining theoretical predictions with rigorous experimental measurements, researchers can generate a comprehensive solubility profile. This data is indispensable for guiding formulation strategies, optimizing synthetic and purification processes, and ultimately accelerating the development of this promising compound into a potential therapeutic agent.

Future work should focus on:

-

Investigating the effect of temperature on solubility to determine the thermodynamic parameters of dissolution (enthalpy, entropy, and Gibbs free energy).

-

Studying the impact of pH on the solubility of this ionizable compound.

-

Exploring the use of cosolvents to enhance solubility in desired solvent systems.

-

Characterizing the solid state of the compound to identify any polymorphs and assess their relative solubilities.

By systematically applying the principles and protocols outlined in this guide, the scientific community can build a solid foundation of knowledge around the physicochemical properties of this compound, paving the way for its successful translation from the laboratory to the clinic.

References

-

Jouyban, A., Khoubnasabjafari, M., Chan, H. K., Clark, B. J., & Acree, W. E., Jr. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin, 54(4), 428-431. [Link]

-

Jouyban, A., & Acree, W. E., Jr. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 262-269. [Link]

-

Jouyban, A., et al. (2006). Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431. [Link]

-

An, G., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 33-39. [Link]

-

Jouyban, A., & Acree, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences, 14(3), 143-150. [Link]

-

Kumar, L., & Kumar, A. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. International Journal of Pharmaceutical Sciences and Research, 11(5), 2133-2143. [Link]

-

Jouyban, A., & Acree, W. E., Jr. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. ResearchGate. [Link]

-

Solubility of Things. (n.d.). Isoxazole. [Link]

-

Alam, M. A., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

International Journal of Creative Research Thoughts. (2021). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

-

Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

Malla Reddy College of Pharmacy. (2017). Solubility & Method for determination of solubility. [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]

-

Wikipedia. (n.d.). Isoxazole. [Link]

-

Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

-

PubChem. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

-

ChemSrc. (n.d.). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

Hansen Solubility Parameters. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. This compound – Biotuva Life Sciences [biotuva.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model [jstage.jst.go.jp]

- 13. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]

- 14. researchgate.net [researchgate.net]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. researchgate.net [researchgate.net]

The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery and Development

Abstract: The isoxazole scaffold represents a privileged structure in medicinal chemistry, underpinning a remarkable array of biologically active compounds. This five-membered heterocycle, with its unique electronic properties and synthetic versatility, has been a fertile ground for the discovery of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by isoxazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action across key therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. Furthermore, this guide will furnish detailed experimental protocols for assessing these biological activities, present quantitative data for potent derivatives, and visually articulate key signaling pathways. By synthesizing technical accuracy with field-proven insights, this document aims to be an essential resource for the rational design and development of next-generation isoxazole-based therapeutics.

Introduction: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of modern pharmaceuticals.[1] Its distinct chemical properties, including aromaticity and a labile N-O bond under certain reductive conditions, offer a unique platform for chemical modification and bioisosteric replacement.[2] This versatility has allowed for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of numerous clinically successful drugs.

Chemical Properties and Reactivity of the Isoxazole Ring

The isoxazole ring is an electron-deficient aromatic system, which influences its reactivity and interactions with biological targets. The nitrogen atom acts as a hydrogen bond acceptor, while the overall ring system can participate in π-π stacking interactions. The weak N-O bond, a key feature of the isoxazole moiety, can be cleaved under specific physiological conditions, sometimes leading to the formation of an active metabolite. This bio-cleavable linker strategy has been ingeniously employed in the design of prodrugs.[3]

Historical Perspective and Clinical Significance of Isoxazole-Containing Drugs

The therapeutic journey of isoxazoles is marked by several landmark drugs that have made a significant impact on human health. For instance, the penicillinase-resistant penicillins, such as cloxacillin and dicloxacillin , incorporate an isoxazole moiety that sterically hinders their degradation by bacterial β-lactamases.[4] In the realm of anti-inflammatory agents, valdecoxib , a selective COX-2 inhibitor, and leflunomide , an immunomodulatory drug, feature the isoxazole core.[5] The sulfonamide antibiotic sulfamethoxazole is another prominent example of a widely used isoxazole-containing drug.[4] The clinical success of these and other isoxazole derivatives underscores the enduring importance of this scaffold in drug discovery.

General Approaches to the Synthesis of Biologically Active Isoxazole Derivatives

A variety of synthetic strategies have been developed for the construction of the isoxazole ring, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene being one of the most common and versatile methods.[4] Another prevalent approach involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine.[6] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Figure 1: Common synthetic routes to isoxazole derivatives.

Anticancer Activity of Isoxazole Derivatives

The isoxazole scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity.[7][8] These derivatives exert their effects through diverse mechanisms, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[9]

Mechanisms of Action in Oncology

A primary mechanism by which many isoxazole derivatives elicit their anticancer effects is through the induction of apoptosis, or programmed cell death.[10] This can be achieved through both the intrinsic and extrinsic pathways. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[11]

Figure 2: Intrinsic apoptotic pathway induced by isoxazole derivatives.

Many isoxazole derivatives have been designed as potent inhibitors of various protein kinases that are often dysregulated in cancer. These kinases play crucial roles in signaling pathways that control cell growth, proliferation, and survival. By targeting these enzymes, isoxazole-based inhibitors can effectively block oncogenic signaling and halt tumor progression.[12]

The microtubule network is essential for cell division, and its disruption is a validated strategy in cancer chemotherapy. Several isoxazole derivatives have been found to interfere with tubulin polymerization, either by inhibiting its formation or by promoting its disassembly. This leads to mitotic arrest and ultimately, apoptotic cell death.[10]

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-activity relationship (SAR) studies have been instrumental in optimizing the anticancer activity of isoxazole derivatives. These studies have revealed that the nature and position of substituents on the isoxazole ring and its appended functionalities significantly influence their potency and selectivity. For example, the presence of specific halogen atoms or methoxy groups on aryl substituents can dramatically enhance cytotoxic effects against various cancer cell lines.[13]

Experimental Protocols for Assessing Anticancer Activity

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the isoxazole derivatives and a positive control (e.g., doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V/PI Staining Protocol:

-

Cell Treatment: Treat cancer cells with the isoxazole derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2][14]

Tabular Summary of Potent Anticancer Isoxazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| TTI-4 | MCF-7 | 2.63 | Not specified | [15] |

| Compound 2d | Hep3B | ~23 µg/mL | Apoptosis induction | [16] |

| Compound 2e | Hep3B | ~23 µg/mL | Apoptosis induction | [16] |

| Compound 2b | HeLa | 0.11 µg/mL | Not specified | [17] |

| Compound 1d | PC3 | 38.63 | Not specified | [18] |

Antimicrobial Activity of Isoxazole Derivatives

Isoxazole-containing compounds have a long and successful history as antimicrobial agents, with several derivatives being used clinically to treat bacterial and fungal infections.[6][19]

Antibacterial Activity

The antibacterial mechanisms of isoxazole derivatives are varied. The isoxazole-containing β-lactam antibiotics, such as cloxacillin, act by inhibiting the synthesis of the bacterial cell wall.[4] Sulfamethoxazole, a sulfonamide, competitively inhibits dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[2] Other novel isoxazole derivatives may exert their effects by disrupting bacterial membrane integrity or inhibiting protein synthesis.

-

Cloxacillin: A penicillinase-resistant β-lactam antibiotic used to treat infections caused by susceptible Gram-positive bacteria.

-

Dicloxacillin: Similar to cloxacillin, it is effective against β-lactamase-producing staphylococci.

-

Sulfamethoxazole: Often used in combination with trimethoprim (co-trimoxazole) for a broad spectrum of bacterial infections.

Antifungal Activity

Several isoxazole derivatives have demonstrated promising antifungal activity against a range of pathogenic fungi.[20] The precise mechanisms are still under investigation for many novel compounds, but they may involve disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with fungal cell wall synthesis.

Experimental Protocols for Antimicrobial Screening

Broth Microdilution Method:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the isoxazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21]

Tabular Summary of Antimicrobial Isoxazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 4d | S. aureus, E. coli | 0.012 µM | [22] |

| Compound 6d | S. aureus, E. coli | 0.012 µM | [22] |

| Compound 7b | E. coli | 15 | [23] |

| Compound 7b | P. aeruginosa | 30 | [23] |

| Isoxazole Derivatives | S. aureus, E. coli | 40-70 | [21] |

| Compound 2c | C. albicans | 2.0 mg/mL | [24] |

Anti-inflammatory Activity of Isoxazole Derivatives

The isoxazole ring is a key pharmacophore in several important anti-inflammatory drugs.[25] These compounds primarily exert their effects by modulating the production of inflammatory mediators.

Mechanisms of Anti-inflammatory Action

A major mechanism of anti-inflammatory action for many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[26] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Figure 3: Inhibition of the COX-2 pathway by isoxazole derivatives.

Some isoxazole derivatives have been shown to modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[27] By suppressing the levels of these key signaling molecules, these compounds can effectively dampen the inflammatory response.

Clinically Used Anti-inflammatory Isoxazoles

-

Valdecoxib: A selective COX-2 inhibitor previously used for the treatment of osteoarthritis and rheumatoid arthritis.

-

Leflunomide: An immunomodulatory drug used to treat rheumatoid arthritis. It works by inhibiting dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, thereby affecting lymphocyte proliferation.

Experimental Protocols for Evaluating Anti-inflammatory Effects

Colorimetric COX Inhibitor Screening Assay:

-

Enzyme and Inhibitor Preparation: Prepare solutions of COX-1 and COX-2 enzymes, the isoxazole derivative at various concentrations, and a positive control (e.g., celecoxib).

-

Reaction Setup: In a 96-well plate, combine the reaction buffer, heme, and the respective COX enzyme. Add the test compound or control.

-

Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and a chromogenic substrate (e.g., TMPD).

-

Absorbance Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time.

-

Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value.[28]

Carrageenan-Induced Paw Edema in Rats:

-

Animal Acclimatization: Acclimatize rats to the experimental conditions.

-

Compound Administration: Administer the isoxazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.[29]

Neuroprotective and Neurological Activities of Isoxazole Derivatives

Isoxazole derivatives have emerged as promising candidates for the treatment of various neurological disorders, exhibiting neuroprotective, anticonvulsant, and anxiolytic properties.[30]

Mechanisms of Neuroprotection

The neuroprotective effects of isoxazole derivatives are often attributed to their ability to mitigate oxidative stress and excitotoxicity.[30] Some compounds act as potent antioxidants and free radical scavengers, protecting neuronal cells from damage. Others may modulate the activity of neurotransmitter receptors, such as glutamate receptors, to prevent excitotoxic cell death.

Anticonvulsant and Anxiolytic Properties

Several isoxazole derivatives have demonstrated significant anticonvulsant activity in various animal models of epilepsy.[13] The mechanisms underlying these effects may involve the modulation of ion channels or enhancement of GABAergic neurotransmission. Additionally, some isoxazoles have shown anxiolytic-like effects, suggesting their potential in the treatment of anxiety disorders.

Experimental Protocols in Neuropharmacology

-

Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the isoxazole derivative for a specific duration.

-

Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of glutamate.

-

Assessment of Cell Viability: After the glutamate exposure, assess cell viability using an MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Determine the neuroprotective effect of the isoxazole derivative by comparing the viability of treated cells to that of untreated, glutamate-exposed cells.

Other Notable Biological Activities

The versatility of the isoxazole scaffold extends beyond the aforementioned therapeutic areas.

Antiviral Activity

Isoxazole derivatives have been investigated for their antiviral properties against a range of viruses, including influenza virus.[26] Some compounds have been shown to inhibit viral replication by targeting viral proteins or host factors essential for the viral life cycle.[26]

Herbicidal and Insecticidal Activity

Certain isoxazole derivatives have found applications in agriculture as herbicides and insecticides.[3][29] For example, isoxaflutole is a pre-emergence herbicide that acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants, leading to bleaching and death of susceptible weeds.[3]

Future Perspectives and Conclusion

The isoxazole scaffold continues to be a highly attractive and productive platform for the discovery of new bioactive molecules. Emerging trends in isoxazole-based drug discovery include the development of multi-target agents and the use of advanced synthetic methodologies to access novel chemical space.[13] While challenges such as optimizing selectivity and overcoming drug resistance remain, the vast potential of isoxazole derivatives in addressing unmet medical needs is undeniable. The diverse biological activities and proven clinical success of isoxazole-containing compounds ensure that this remarkable heterocycle will remain a focal point of medicinal chemistry research for the foreseeable future.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

-

Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Retrieved January 7, 2026, from [Link]

-

Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. ChEMBL. [Link]

-

Zone of inhibition (ZOI) and MIC values shown by the synthesized derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Gao, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. RSC Medicinal Chemistry, 11(1), 108-115. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

-

Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved January 7, 2026, from [Link]

-

Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). ResearchGate. [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Journal of Biomolecular Structure & Dynamics, 41(20), 7345-7357. [Link]

-

Novel Isoxazole-Based Antifungal Drug Candidates. (2024). Molecules, 29(24), 5836. [Link]

-

Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (n.d.). Oriental Journal of Chemistry. Retrieved January 7, 2026, from [Link]

-